

Application of Lanthanum Cobaltite (LaCoO₃) in Gas Sensing Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cobalt;lanthanum

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Introduction

Lanthanum cobaltite (LaCoO₃) is a perovskite-type oxide that has garnered significant interest in the field of chemical sensing due to its unique electronic and catalytic properties. As a p-type semiconductor, LaCoO₃ exhibits changes in its electrical conductivity upon interaction with oxidizing and reducing gases, making it a promising material for the fabrication of robust and sensitive gas sensors.[1][2] Its high thermal stability, tunable structure, and catalytic activity towards the oxidation of various compounds contribute to its versatility in detecting a wide range of analytes.[2] This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and characterization of LaCoO₃-based gas sensing devices.

Data Presentation: Performance of LaCoO₃-Based Gas Sensors

The gas sensing performance of LaCoO₃ can be enhanced by doping with other elements or by forming composites with other metal oxides. The following tables summarize the quantitative data for pure, doped, and composite LaCoO₃ gas sensors for the detection of various gases.

Material	Target Gas	Concentration (ppm)	Operating Temp. (°C)	Response/Sensitivity	Response Time (s)	Recovery Time (s)	Reference(s)
LaCoO3	Carbon Monoxide (CO)	50 - 500	250 - 400	Sensitivity increases with temperature and concentration	-	-	[3]
LaCoO3	Propane (C3H8)	500 - 2500	300 - 400	Sensitivity increases with temperature and concentration	-	-	[3]
LaCoO3 Nanofibers	Ethanol	40	120	32.4	26	66	[4]
LaCoO3/SnO2	Ethanol	100	260	219 (8.4 times > pure SnO2)	17	-	[5]
LaCoO3/ZnO	Ethanol	100	320	55 (6 times > pure ZnO)	2.8	9.7	[5]
La0.96Ce0.04CoO3	Ethanol	10% - 40% (gas phase)	Room Temp.	up to 77% change	16	8	[2]

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La1-xSrxCoO3 (x=0.3)	Hydroge n Sulfide (H2S)	200	210	High	-	-	[6]
Ag/LaCoO3	Hydroge n Sulfide (H2S)	-	-	Improved sensitivit y over pure LaCoO3	-	-	[1]
0.5 M% Sn- doped LaCoO3	Nitrogen Dioxide (NO2)	-	250	Superior response	-	-	[1]
0.5 M% Sn- doped LaCoO3	Ammonia (NH3)	-	150	Superior response	-	-	[1]
LaCo0.3 Fe0.7O3	Carbon Monoxid e (CO)	-	250	40.9	-	-	[7]
Co- doped LaFeO3 (2.5 mol%)	Acetone	270	330	13.30	-	-	[8]

Experimental Protocols

Protocol 1: Synthesis of LaCoO3 Nanoparticles via Sol-Gel Method

This protocol describes the synthesis of LaCoO_3 nanoparticles using a citrate-based sol-gel method.^[9]

Materials:

- Lanthanum (III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Cobalt (II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Citric acid monohydrate ($\text{C}_6\text{H}_8\text{O}_7 \cdot \text{H}_2\text{O}$)
- Deionized water
- Ethanol

Equipment:

- Beakers and magnetic stir bars
- Hot plate with magnetic stirring capability
- Drying oven
- Muffle furnace
- Mortar and pestle

Procedure:

- Precursor Solution Preparation:
 - Prepare a 1 M aqueous solution of citric acid.
 - In a beaker, dissolve stoichiometric amounts of $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ and $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in a minimal amount of deionized water with continuous stirring. The molar ratio of La:Co should be 1:1.
- Chelation:

- Add the citric acid solution to the metal nitrate solution. The molar ratio of citric acid to total metal cations should be 1.5:1.
- Stir the solution at 60-80°C for 2-4 hours until a viscous gel is formed.
- Drying:
 - Transfer the gel to a drying oven and dry at 120°C for 12 hours to remove excess water and form a xerogel.
- Calcination:
 - Grind the dried xerogel into a fine powder using a mortar and pestle.
 - Place the powder in a ceramic crucible and transfer it to a muffle furnace.
 - Calcine the powder at a temperature between 600°C and 800°C for 2-4 hours in air. The calcination temperature influences the particle size and crystallinity of the final product.[\[10\]](#)
- Characterization:
 - The synthesized LaCoO_3 powder should be characterized by X-ray diffraction (XRD) to confirm the perovskite phase formation and scanning electron microscopy (SEM) to analyze the morphology.

Protocol 2: Fabrication of a Thick Film Gas Sensor via Screen Printing

This protocol outlines the fabrication of a LaCoO_3 thick film sensor on an alumina substrate with pre-patterned electrodes.

Materials:

- Synthesized LaCoO_3 nanopowder
- Organic binder (e.g., ethyl cellulose)
- Solvent (e.g., terpineol or a mixture of butyl carbitol acetate and terpineol)[\[11\]](#)[\[12\]](#)

- Alumina (Al_2O_3) substrates with interdigitated electrodes (e.g., gold or platinum)
- Deionized water
- Acetone
- Isopropanol

Equipment:

- Three-roll mill or planetary ball mill for paste preparation
- Screen printer
- Drying oven
- Muffle furnace

Procedure:

- Substrate Cleaning:
 - Clean the alumina substrates by sonicating them sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates in an oven at 100°C .
- Paste Preparation:
 - Prepare an organic binder solution by dissolving ethyl cellulose in the chosen solvent.
 - Mix the synthesized LaCoO_3 powder with the organic binder solution in a weight ratio of approximately 70:30 (LaCoO_3 :binder solution).[\[11\]](#)
 - Homogenize the mixture using a three-roll mill or planetary ball mill to form a uniform, viscous paste suitable for screen printing. The viscosity of the paste is a critical parameter for achieving a uniform film.
- Screen Printing:

- Mount the cleaned alumina substrate on the screen printer's stage.
- Align the screen with the desired pattern over the substrate.
- Apply the LaCoO₃ paste onto the screen.
- Use a squeegee to press the paste through the screen onto the substrate, forming the thick film sensing layer over the interdigitated electrodes.
- Drying and Sintering:
 - Dry the printed films at a low temperature (e.g., 100-150°C) for 30 minutes to remove the solvent.
 - Transfer the dried films to a muffle furnace and sinter at a temperature between 500°C and 700°C for 1-2 hours to burn out the organic binder and form a porous, stable sensing layer.[\[11\]](#)
- Final Assembly:
 - Solder platinum wires to the contact pads of the interdigitated electrodes for electrical measurements.

Protocol 3: Gas Sensing Measurements

This protocol describes the procedure for evaluating the gas sensing performance of the fabricated LaCoO₃ sensor.

Equipment:

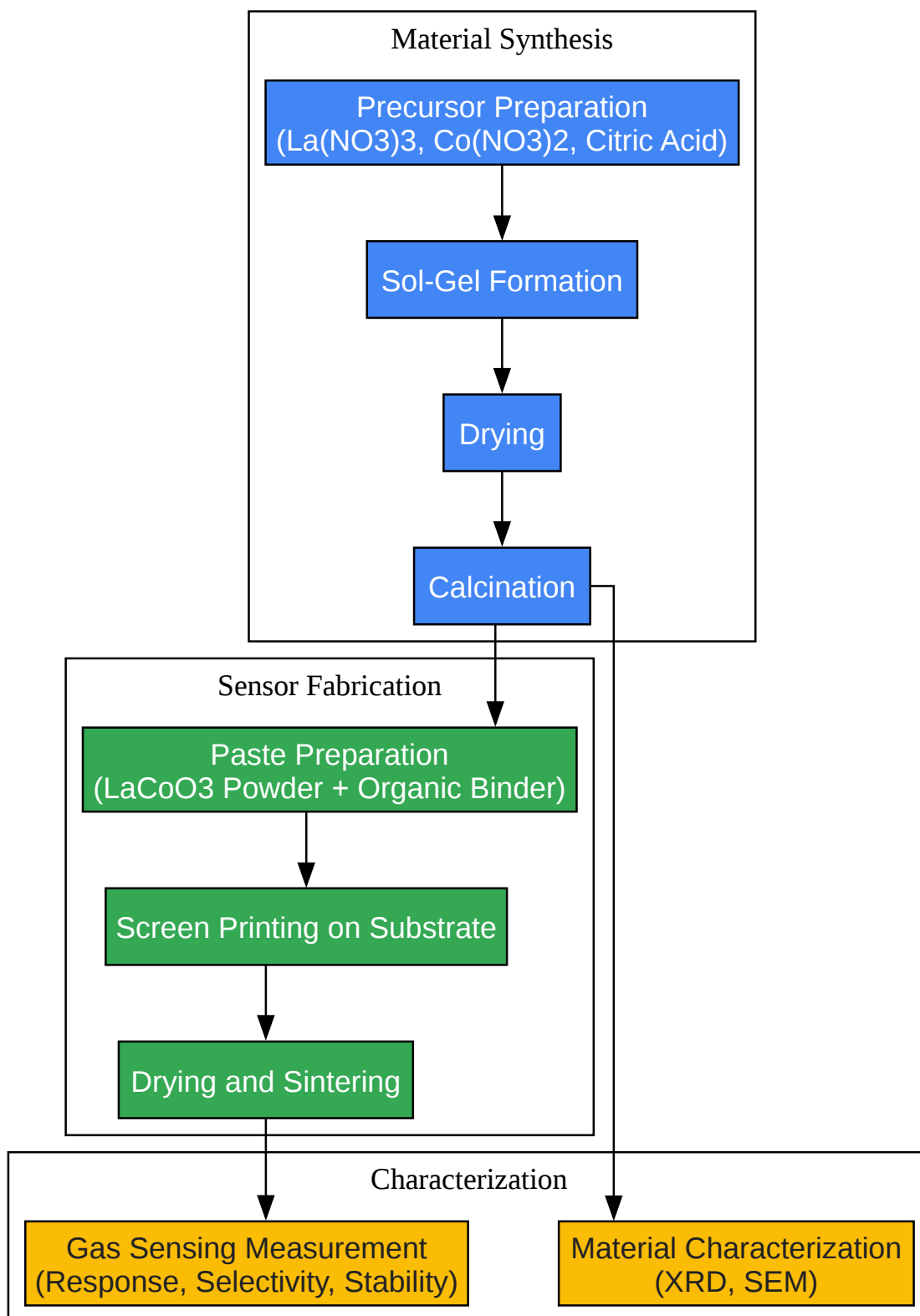
- Gas testing chamber with a gas inlet and outlet
- Mass flow controllers for precise gas mixing
- Heater with a temperature controller for the sensor
- Source measure unit or a digital multimeter for resistance measurement
- Data acquisition system (e.g., computer with appropriate software)

Procedure:

- **Sensor Placement and Stabilization:**
 - Place the fabricated sensor inside the gas testing chamber.
 - Heat the sensor to the desired operating temperature and allow the baseline resistance to stabilize in a flow of synthetic air.
- **Gas Exposure:**
 - Introduce the target gas at a specific concentration into the chamber by mixing it with synthetic air using mass flow controllers.
 - Record the change in the sensor's resistance over time until it reaches a stable value.
- **Recovery:**
 - Switch the gas flow back to synthetic air to purge the target gas from the chamber.
 - Continue to record the resistance as it returns to its initial baseline.
- **Data Analysis:**
 - **Sensor Response (for reducing gases):** The response (S) is typically defined as the ratio of the resistance in air (R_a) to the resistance in the target gas (R_g), i.e., $S = R_a / R_g$. For oxidizing gases, the response is often defined as $S = R_g / R_a$.
 - **Response Time:** The time taken for the sensor to reach 90% of the total resistance change upon exposure to the target gas.
 - **Recovery Time:** The time taken for the sensor's resistance to return to 90% of its original baseline value after the target gas is removed.
- **Repeatability and Selectivity:**
 - Repeat the exposure and recovery cycles multiple times to check for the repeatability of the sensor's response.

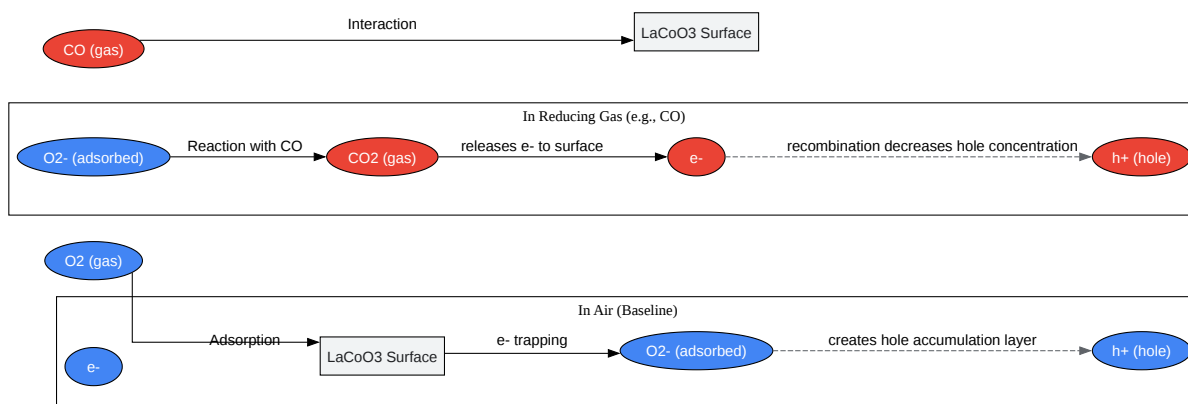
- Test the sensor's response to other potential interfering gases at the same operating temperature to evaluate its selectivity.

Mandatory Visualizations



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Experimental workflow for LaCoO₃ gas sensor development.



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Gas sensing mechanism of p-type LaCoO₃ with a reducing gas.

Gas Sensing Mechanism

The gas sensing mechanism of p-type LaCoO₃ is primarily based on the change in its electrical resistance due to the interaction of target gases with adsorbed oxygen species on its surface.

- **Oxygen Adsorption:** In an air atmosphere, oxygen molecules are adsorbed on the surface of LaCoO₃. These adsorbed oxygen molecules capture electrons from the valence band of the p-type semiconductor, forming ionized oxygen species (such as O₂⁻, O⁻, or O₂⁻ depending on the operating temperature). This process increases the concentration of majority charge carriers (holes) in a near-surface region, known as the hole accumulation layer, thereby decreasing the baseline resistance of the sensor.

- Interaction with Reducing Gases (e.g., CO, C₃H₈, Ethanol): When the sensor is exposed to a reducing gas, the gas molecules react with the adsorbed oxygen species on the LaCoO₃ surface. This reaction releases the trapped electrons back to the valence band of the semiconductor. The released electrons recombine with the holes, leading to a decrease in the hole concentration in the accumulation layer. This reduction in the majority charge carrier concentration results in an increase in the sensor's resistance. The catalytic properties of LaCoO₃, particularly the presence of Co²⁺/Co³⁺ redox couple, can facilitate the oxidation of the reducing gases, enhancing the sensing response.[2]
- Interaction with Oxidizing Gases (e.g., NO₂): In the case of oxidizing gases like NO₂, the gas molecules can directly adsorb on the sensor surface and trap electrons from the valence band, a process that is more favorable than that of oxygen. This leads to a further increase in the hole concentration in the accumulation layer, resulting in a decrease in the sensor's resistance.

The magnitude of the resistance change, and thus the sensor's response, is dependent on the concentration of the target gas, the operating temperature, and the specific surface area and catalytic activity of the LaCoO₃ material. The presence of oxygen vacancies on the surface of LaCoO₃ can also play a crucial role by providing active sites for gas adsorption and reaction.[2]

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- To cite this document: BenchChem. [Application of Lanthanum Cobaltite (LaCoO₃) in Gas Sensing Devices: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15459713#application-of-lacoo3-in-gas-sensing-devices]

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